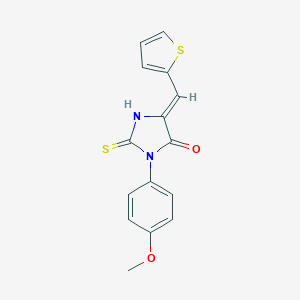
3-(4-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-4-imidazolidinone is a member of imidazolidines.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has shown that derivatives of 5-imino-4-thioxo-2-imidazolidinone, a category to which the compound belongs, exhibit significant antibacterial and antifungal activities. These compounds, with various aromatic substituents, have been synthesized and tested for their microbial activities, showing promising results against different bacterial and fungal strains. The antimicrobial activity of these derivatives is a key area of interest in scientific research, contributing to the development of new pharmaceutical compounds (Ammar et al., 2016).
Synthesis and Characterization for Biological Activity
The synthesis and characterization of novel compounds containing imidazolidinone, similar to the compound , have been explored. These synthesized compounds have been screened against various bacterial strains, exhibiting moderate to weak antibacterial activity, indicating their potential use in medicinal chemistry (Muhsen et al., 2017).
Electrosynthesis for Biological Activity
The electrogenerated base synthesis of 3-benzyl-5-imino-4-thioxo-2-imidazolidinones has been researched, demonstrating the effectiveness of this method for producing compounds with biological activity. This research opens up new pathways for the synthesis of imidazolidinone derivatives with potential biological applications (Sbei et al., 2015).
Potential in Synthesis of Other Organic Compounds
The compound has shown its utility in the synthesis of other organic compounds, such as 2-alkylthio-3-alkyl-5-arylmethylidene4H-imidazol-4-ones. This demonstrates its versatility as a building block in organic synthesis, contributing to the development of new organic molecules with potential applications in various fields (Sun et al., 2006).
Fungicidal Activities
Some derivatives of 2-alkylthio-5-phenylmethylene-4H-imidazol-4-ones, which are related to the compound , have shown promising fungicidal activities. This finding suggests potential applications of these compounds in agriculture and pharmaceuticals as fungicides (Ding et al., 2004).
Synthesis of Thiazolidinone Derivatives
Research has also focused on the synthesis of novel thiazolidinone derivatives using the compound as a core building block. These derivatives have shown potential in medicinal chemistry, particularly for their antitumor and antiviral activities (Atamanyuk et al., 2014).
Eigenschaften
Produktname |
3-(4-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C15H12N2O2S2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)17-14(18)13(16-15(17)20)9-12-3-2-8-21-12/h2-9H,1H3,(H,16,20)/b13-9- |
InChI-Schlüssel |
OVQGUZGGWJZSBV-LCYFTJDESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




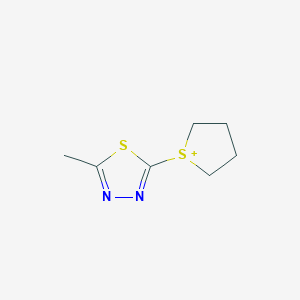
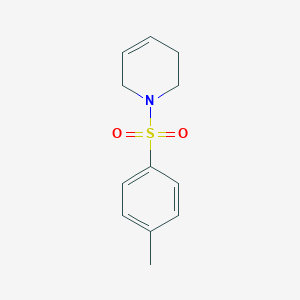


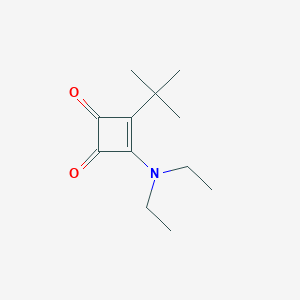

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
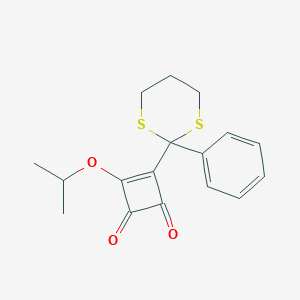
![3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
![Cyclobuta[e][1,3]benzodioxole-6,7-dione](/img/structure/B303394.png)
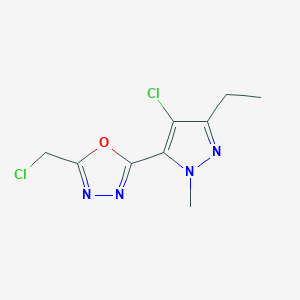
![3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B303396.png)